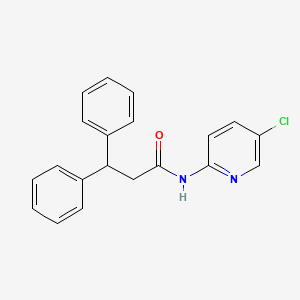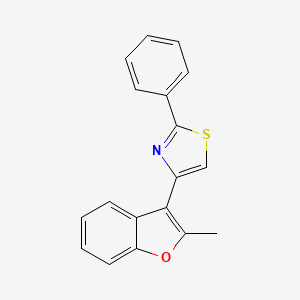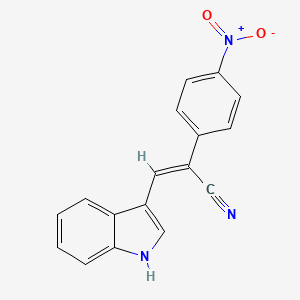![molecular formula C16H18N2O3 B5818475 N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)
N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor, AMPA subtype. It was first synthesized in the 1990s and has since been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
Wirkmechanismus
N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the enhancement of long-term depression (LTD), and the reduction of excitotoxicity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide in lab experiments is its high selectivity for the AMPA receptor, which allows for specific manipulation of this receptor subtype. However, one limitation of N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide is its short half-life, which requires frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research involving N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide. One area of interest is the role of AMPA receptors in addiction and drug abuse, as N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the development of more potent and selective AMPA receptor antagonists for use in clinical settings, such as the treatment of stroke or neurodegenerative diseases.
Synthesemethoden
N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide can be synthesized using a multi-step process involving the reaction of 2-furoic acid with isobutylamine to form 2-(isobutylamino)furan-5-carboxylic acid. This compound is then converted to the corresponding acid chloride, which is reacted with 3-aminobenzamide to yield N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to be an effective tool for studying synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[3-(2-methylpropylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)10-17-15(19)12-5-3-6-13(9-12)18-16(20)14-7-4-8-21-14/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWZNECACVNASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)

![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)

![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)